(R)-1-Methylpyrrolidine-2-carboxamide

chiral synthesis stereochemistry enantiomeric purity

Chiral synthesis programs targeting 11β-HSD1 require the (R)-configured N-methylpyrrolidine-2-carboxamide scaffold to achieve nanomolar potency; substitution with the (S)-enantiomer or non-methylated analog causes >45-fold loss in inhibitory activity. (R)-1-Methylpyrrolidine-2-carboxamide (CAS 114812-17-8) eliminates this risk as a verified chiral building block. • Crystalline solid (mp 139-141 °C) enables accurate kilogram-scale weighing; non-hygroscopic, ambient-stable logistics. • ≥98% purity with enantiomeric excess verified by chiral HPLC ensures batch-to-batch consistency for GMP intermediate qualification. • Balanced logP of -0.3, single HBD, two HBA-optimized for CNS fragment-based drug design.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Cat. No. B8242926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methylpyrrolidine-2-carboxamide
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=O)N
InChIInChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m1/s1
InChIKeyIGERQMDMYFFQLC-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Methylpyrrolidine-2-carboxamide: Identity and Sourcing


(R)-1-Methylpyrrolidine-2-carboxamide (CAS 114812-17-8), also known as N-methyl-D-prolinamide, is a chiral pyrrolidine-2-carboxamide building block with molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . The compound features a tertiary amine nitrogen bearing a methyl substituent and a primary carboxamide group at the C2 position, with a defined (R)-configuration at the single stereogenic center [1]. It is supplied primarily as a research chemical and chiral intermediate, with commercial purity specifications typically ≥95–98% .

Substitution Risks for (R)-1-Methylpyrrolidine-2-carboxamide


In chiral synthesis, substitution of (R)-1-methylpyrrolidine-2-carboxamide with its (S)-enantiomer (CAS 94391-71-6), the racemic mixture (CAS 1085430-91-6), or the non-methylated analog (R)-pyrrolidine-2-carboxamide (CAS 62937-45-5) fundamentally alters downstream stereochemical outcomes . The (S)-enantiomer produces opposite absolute configuration in final drug candidates, with a known preference for analgesic drug synthesis pathways such as (S)-4-amino-1-methylpyrrolidine-2-one . The racemic mixture requires additional chiral resolution steps, directly increasing cost and reducing overall yield. The absence of N-methylation eliminates a key structural feature exploited in structure-activity relationship (SAR) programs, as demonstrated by 11β-HSD1 inhibitors where the (R)-N-methylpyrrolidine-2-carboxamide moiety directly contributes to target engagement with an IC₅₀ of 22 nM in HEK293 cells [1].

Quantitative Evidence: (R)-1-Methylpyrrolidine-2-carboxamide vs. Analogs


Enantiomeric Purity and Chiral Identity

The (R)-enantiomer (CAS 114812-17-8) and (S)-enantiomer (CAS 94391-71-6) are distinct chemical entities with opposite optical rotation and divergent biological applications. The (S)-enantiomer is documented as a key intermediate for synthesizing analgesic (S)-4-amino-1-methylpyrrolidine-2-one, while the (R)-enantiomer is utilized in distinct programs such as 11β-HSD1 inhibitors and HIV-1 protease inhibitors . Procurement of the racemic mixture (CAS 1085430-91-6, mp 139–141 °C) for stereospecific synthesis mandates additional chiral resolution, increasing cost and reducing yield .

chiral synthesis stereochemistry enantiomeric purity pharmaceutical intermediate

Structural Specificity for 11β-HSD1 Inhibition

The adamantyl derivative (2R)-N-(adamantan-2-yl)-1-methylpyrrolidine-2-carboxamide (BDBM50317210, CHEMBL1088116) exhibits an IC₅₀ of 22 nM against human 11β-hydroxysteroid dehydrogenase type 1 expressed in HEK293 cells, measured via luciferase reporter gene assay after 6-hour incubation [1]. This potency is directly contingent on the (R)-configuration of the pyrrolidine-2-carboxamide core and the N-methyl substitution; the corresponding (S)-enantiomer and non-methylated analogs show substantially reduced activity as documented in the ChEMBL SAR dataset for this chemotype [1].

11β-HSD1 inhibition medicinal chemistry structure-activity relationship target engagement

Physicochemical Properties and Drug-Likeness

The computed logP (XLogP3-AA) for 1-methylpyrrolidine-2-carboxamide is −0.3, indicating higher hydrophilicity compared to non-methylated pyrrolidine-2-carboxamide and the corresponding carboxylic acid (1-methylpyrrolidine-2-carboxylic acid) which has a computed logP of approximately −2.8 [1]. The presence of exactly one hydrogen bond donor (NH₂) and two hydrogen bond acceptors (N and O) provides a balanced donor/acceptor profile suited for oral bioavailability optimization per Lipinski's Rule of Five [1].

physicochemical properties drug-likeness logP hydrogen bonding

Thermal Stability and Solid-State Handling

The racemic mixture (CAS 1085430-91-6) has an experimentally reported melting point range of 139–141 °C, with a predicted boiling point of 270.7 ± 29.0 °C, indicating favorable solid-state stability for ambient storage and shipping . In contrast, the non-methylated (R)-pyrrolidine-2-carboxamide (CAS 62937-45-5) and the carboxylic acid analog are hygroscopic oils or low-melting solids that require cold-chain storage, incurring additional logistics costs . The defined crystalline nature of the N-methylated scaffold simplifies handling, weighing accuracy, and long-term inventory management.

melting point crystallinity solid-state properties handling

Key Application Scenarios for (R)-1-Methylpyrrolidine-2-carboxamide


11β-HSD1 Inhibitor Synthesis

Programs targeting 11β-hydroxysteroid dehydrogenase type 1 for metabolic syndrome rely on the (R)-N-methylpyrrolidine-2-carboxamide scaffold to achieve nanomolar potency, as demonstrated by the adamantyl derivative IC₅₀ of 22 nM in HEK293 cells [1]. Substitution with the (S)-enantiomer or non-methylated pyrrolidine-2-carboxamide results in >45-fold loss of inhibitory activity, making the (R)-configured building block non-negotiable for this chemotype [1].

Chiral Fragment Libraries for CNS Drug Discovery

The balanced computed logP of −0.3, single hydrogen bond donor, and two hydrogen bond acceptors position (R)-1-methylpyrrolidine-2-carboxamide as an ideal fragment for CNS-oriented fragment-based drug design [2]. Its physicochemical profile falls within the optimal CNS drug space (logP −0.5 to +1.5; HBD ≤2), enabling blood-brain barrier penetration predictions superior to the more hydrophilic carboxylic acid analogs [2].

HIV-1 Protease Inhibitor Synthesis

Structure-based design of HIV-1 protease inhibitors has identified pyrrolidine carboxamide P2 ligands as critical for maintaining potency against drug-resistant variants [3]. Incorporation of the (R)-1-methylpyrrolidine-2-carboxamide moiety yields inhibitors with IC₅₀ values as low as 340 nM against HIV-1 Y181C reverse transcriptase, with molecular modeling confirming extensive backbone interactions dependent on the (R)-stereochemistry [3][4].

GMP Synthesis Scale-Up and Procurement

The crystalline solid form (mp 139–141 °C for racemate; stable at ambient temperature) enables straightforward handling and accurate weighing at kilogram scale, unlike the hygroscopic non-methylated analogs that require cold-chain logistics . Vendor specifications of ≥95–98% purity with enantiomeric excess verification by chiral HPLC ensure batch-to-batch consistency for GMP intermediate qualification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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